molecular formula C16H12N2 B12916011 7-Methyl-2-phenylindolizine-1-carbonitrile CAS No. 62456-06-8

7-Methyl-2-phenylindolizine-1-carbonitrile

Cat. No.: B12916011
CAS No.: 62456-06-8
M. Wt: 232.28 g/mol
InChI Key: PLPDEGFDYKWGED-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 7-Methyl-2-phenylindolizine-1-carbonitrile, often involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . One-pot procedures and domino reactions are also commonly employed for the synthesis of indolizine derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenylindolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield indolizine N-oxides, while substitution reactions may produce halogenated indolizine derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit phosphatases, which are enzymes involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Indole: A structurally similar compound with a nitrogen atom in a five-membered ring fused to a benzene ring.

    Carbazole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

    Quinoline: A nitrogen-containing heterocycle with a six-membered ring fused to a benzene ring.

Uniqueness: 7-Methyl-2-phenylindolizine-1-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. The combination of the indolizine core with the nitrile group provides a distinct set of properties that can be exploited in various applications .

Properties

CAS No.

62456-06-8

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

7-methyl-2-phenylindolizine-1-carbonitrile

InChI

InChI=1S/C16H12N2/c1-12-7-8-18-11-15(13-5-3-2-4-6-13)14(10-17)16(18)9-12/h2-9,11H,1H3

InChI Key

PLPDEGFDYKWGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN2C=C1)C3=CC=CC=C3)C#N

Origin of Product

United States

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